molecular formula C18H19N3O2 B6574779 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea CAS No. 1171968-09-4

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea

Cat. No. B6574779
CAS RN: 1171968-09-4
M. Wt: 309.4 g/mol
InChI Key: YENCECJZBPRAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea (3-ODU) is an organic compound with potential applications in scientific research. It is a heterocyclic compound, containing an indole ring and a urea group, and is of interest due to its potential biological activity, as well as its potential uses in laboratory experiments.

Scientific Research Applications

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has potential applications in scientific research. It has been used in a variety of studies, including studies on the effects of oxidative stress, the regulation of gene expression, and the modulation of cellular signaling pathways. It has also been used in studies on the effects of inflammation and cancer.

Mechanism of Action

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and nitric oxide synthase (NOS). In addition, it has been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the formation of reactive oxygen species, and modulate the activity of several enzymes involved in cellular signaling pathways. In addition, it has been found to reduce oxidative stress, reduce the risk of cancer, and modulate the expression of genes involved in cell death and survival.

Advantages and Limitations for Lab Experiments

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. However, it also has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea research. It could be used to study the effects of oxidative stress and inflammation on various diseases, such as cancer. It could also be used to study the effects of gene expression on cellular signaling pathways. In addition, it could be used to study the effects of cellular signaling pathways on cell death and survival. Finally, it could be used to develop new drugs or treatments for various diseases.

Synthesis Methods

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea is synthesized through a condensation reaction between 1-(3-phenylpropyl)urea and 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. This condensation reaction is catalyzed by an acid, such as sulfuric acid, and is conducted at a temperature of 100-110 °C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product.

properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-12-14-11-15(8-9-16(14)21-17)20-18(23)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENCECJZBPRAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxoindolin-5-yl)-3-(3-phenylpropyl)urea

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